molecular formula C14H10FN B572016 4-(4-Fluoro-3-methylphenyl)benzonitrile CAS No. 1352318-42-3

4-(4-Fluoro-3-methylphenyl)benzonitrile

Cat. No. B572016
M. Wt: 211.239
InChI Key: MYTGNPVETVZUNG-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-3-methylphenyl)benzonitrile” is a chemical compound with the molecular formula C14H10FN . It has a molecular weight of 211.24 . The IUPAC name for this compound is 4’-fluoro-3’-methyl [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluoro-3-methylphenyl)benzonitrile” consists of a biphenyl group with a fluorine atom and a methyl group attached to the phenyl rings . The compound has a linear formula of C14H10FN .

Scientific Research Applications

Application 1: Non-linear Optics

  • Summary of the Application: The compound 3-fluoro-4-methylbenzonitrile, which is structurally similar to 4-(4-Fluoro-3-methylphenyl)benzonitrile, has been studied for its potential applications in the field of non-linear optics .
  • Methods of Application: The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra were investigated and compared with the observed data .
  • Results or Outcomes: The study found that the observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .

Application 2: Green Synthesis of Benzonitrile

  • Summary of the Application: The compound has been used in a green synthesis method to produce benzonitrile . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
  • Methods of Application: The synthesis of benzonitrile was carried out from benzaldehyde and hydroxylamine hydrochloride . A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibited the multiple roles of co-solvent, catalysis, and phase separation .
  • Results or Outcomes: When the molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 was 1: 1.5, the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Application 3: Intermediate in Organic Synthesis

  • Summary of the Application: “4-(4-Fluoro-3-methylphenyl)benzonitrile” is used as an intermediate in organic synthesis . It can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes .
  • Methods of Application: The specific methods of application can vary widely depending on the target compound. Typically, it involves reactions such as nucleophilic substitution, addition, or coupling reactions .
  • Results or Outcomes: The outcomes also depend on the specific synthesis. In general, using “4-(4-Fluoro-3-methylphenyl)benzonitrile” as an intermediate can help to introduce the fluoro-methylphenyl group into the target molecule, which can influence the properties of the final product .

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGNPVETVZUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718375
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)benzonitrile

CAS RN

1352318-42-3
Record name [1,1′-Biphenyl]-4-carbonitrile, 4′-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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